N-(4-bromophenyl)-4-hydroxybenzamide

Antibacterial Structure-Activity Relationship Enterococcus faecalis

Choose the 4-hydroxy positional isomer for validated anti-E. faecalis activity (IC50 3.19 µM)—not the 2-hydroxy EGFR-inhibiting analog. The para-OH eliminates intramolecular H-bonding, redirecting target engagement from kinase inhibition to direct antibacterial action. The free 4-OH enables O-functionalization while the para-Br permits Pd-catalyzed cross-coupling for library synthesis. Its extended N—H···O chain architecture supports pharmaceutical co-crystal engineering. Substituting with generic bromosalicylanilides invalidates SAR and biological readouts.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 52189-56-7
Cat. No. B7808460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-hydroxybenzamide
CAS52189-56-7
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)O
InChIInChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17)
InChIKeyULMRVNFPWNBHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-4-hydroxybenzamide (CAS 52189-56-7): A 4-Hydroxybenzamide for Targeted Antibacterial and Chemical Biology Research


N-(4-bromophenyl)-4-hydroxybenzamide (CAS 52189-56-7), also known as 4'-bromo-4-hydroxybenzanilide, is a brominated hydroxybenzamide with a molecular weight of 292.13 g/mol . Structurally, it features a hydroxyl group at the para-position of the benzamide ring, distinguishing it from the more common 2-hydroxy (salicylanilide) isomers. This positional isomerism fundamentally alters its hydrogen-bonding capacity and biological target engagement, making it a crucial probe for structure-activity relationship (SAR) studies [1].

Why N-(4-bromophenyl)-4-hydroxybenzamide Cannot Be Substituted by Generic Salicylanilides or 2-Hydroxybenzamides


In scientific procurement, substituting N-(4-bromophenyl)-4-hydroxybenzamide with a generic 'bromosalicylanilide' or structurally similar analog like N-(4-bromophenyl)-2-hydroxybenzamide is invalid due to a critical positional isomerism effect. The relocation of the hydroxyl group from the 2-position to the 4-position destroys the intramolecular hydrogen bond essential for salicylanilide planarity and redirects intermolecular interactions, leading to a complete shift in biological activity from EGFR kinase inhibition (IC50 50 µM) to direct antibacterial action against Enterococcus faecalis (IC50 3.19 µM) [1][2]. This hydroxyl position determines not only target engagement but also lipophilicity (ΔLogP ≈ 0.36) and metabolic fate, making the 4-hydroxy isomer a distinct chemical entity with non-interchangeable properties [3].

Quantitative Differential Evidence for N-(4-bromophenyl)-4-hydroxybenzamide Against Closest Analogs


Antibacterial Activity Against E. faecalis: 4-Hydroxy Isomer Demonstrates Direct Antimicrobial Action vs. 2-Hydroxy Isomer's EGFR Inhibition

The 4-hydroxy positional isomer (N-(4-bromophenyl)-4-hydroxybenzamide) exhibits an IC50 of 3.19 µM against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay [1]. In stark contrast, the 2-hydroxy isomer (N-(4-bromophenyl)-2-hydroxybenzamide) shows an IC50 of 50 µM against the Epidermal Growth Factor Receptor (EGFR), with no antibacterial activity reported in comparable assays [2]. This represents a >15-fold shift in potency and a complete redirection of biological target from a mammalian kinase to a Gram-positive bacterial pathogen, directly attributable to hydroxyl group positioning.

Antibacterial Structure-Activity Relationship Enterococcus faecalis

Intermolecular Hydrogen-Bonding Architecture: 4-Hydroxy Forms Polymeric Chains vs. 2-Hydroxy Intramolecular Ring

Single-crystal X-ray diffraction reveals that N-(4-bromophenyl)-4-hydroxybenzamide assembles via intermolecular N—H···O hydrogen bonds into one-dimensional polymeric chains along the [100] axis [1]. In contrast, the 2-hydroxy isomer (salicylanilide) forms a characteristic intramolecular S(6) hydrogen-bonded ring between the hydroxyl and carbonyl groups, which precludes this polymeric architecture [2]. The 4-hydroxy isomer's extended hydrogen-bond network increases lattice energy and is predicted to reduce aqueous solubility relative to the intramolecularly stabilized 2-hydroxy isomer, a critical differentiation for solid-form selection in pharmaceutical development.

Crystallography Solid-State Chemistry Formulation

Calculated Lipophilicity: Higher LogP of 4-Hydroxy Isomer Confers Greater Membrane Permeability Potential vs. 2-Hydroxy Analog

The predicted octanol-water partition coefficient (LogP) for N-(4-bromophenyl)-4-hydroxybenzamide is 3.48, as reported in the experimental properties database [1]. For the 2-hydroxy isomer (4'-bromosalicylanilide), the predicted LogP is lower, at approximately 3.12 . This ΔLogP of +0.36 units indicates that the 4-hydroxy isomer is more lipophilic, consistent with the absence of the intramolecular hydrogen bond that partially masks polarity in the 2-hydroxy isomer. Enhanced lipophilicity may improve passive membrane diffusion, a critical parameter for intracellular target engagement.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility and Patent-Specific Applications Distinguish This Scaffold for Derivative Synthesis

N-(4-bromophenyl)-4-hydroxybenzamide is explicitly cited as a synthetic intermediate in patent US08012982B2, where it serves as a precursor for the preparation of biologically active benzamide derivatives . This contrasts with generic salicylanilides, which are typically end-point bioactive compounds rather than synthetic intermediates. The para-bromine substituent provides a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-hydroxy group enables regioselective O-functionalization without competing intramolecular interactions that plague the 2-hydroxy isomer.

Organic Synthesis Building Block Patent Chemistry

High-Impact Application Scenarios Where N-(4-bromophenyl)-4-hydroxybenzamide Provides a Clear Procurement Advantage


Antibacterial Drug Discovery Targeting Vancomycin-Resistant Enterococci (VRE)

The confirmation of direct antibacterial activity against Enterococcus faecalis (IC50 3.19 µM) makes this compound a compelling starting point for medicinal chemistry campaigns against drug-resistant Gram-positive pathogens. Unlike the 2-hydroxy isomer, which requires re-screening to establish antibacterial relevance, the 4-hydroxy isomer has validated antimicrobial activity [1]. Researchers developing narrow-spectrum agents or studying structure-activity relationships around the hydroxybenzamide scaffold will find this isomer immediately actionable for hit-to-lead optimization.

Crystal Engineering and Co-Crystal Screening Studies

The unique intermolecular N—H···O hydrogen-bonded polymeric chain architecture, absent in the intramolecularly bonded 2-hydroxy series, makes N-(4-bromophenyl)-4-hydroxybenzamide a valuable co-former for crystal engineering studies [1]. Pharmaceutical scientists exploring solid-form diversification (salts, co-crystals, polymorphs) should select this isomer specifically for its extended hydrogen-bond donor/acceptor topology, which can be exploited to design multi-component crystals with improved dissolution profiles.

Synthesis of Diversified Benzamide Libraries via Cross-Coupling

As a para-brominated benzamide with a free 4-hydroxy group, this compound is an ideal dual-functional building block for parallel synthesis. The bromine atom enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or alkynyl diversity, while the 4-hydroxy group can be independently O-alkylated or acylated. The patent-validated synthetic route reduces method development time for laboratories building focused compound libraries [1].

Selectivity Profiling Against EGFR Kinase vs. Bacterial Targets

The stark target divergence between the 4-hydroxy isomer (antibacterial, IC50 3.19 µM against E. faecalis) and the 2-hydroxy isomer (EGFR kinase, IC50 50 µM) provides a powerful tool for chemical biology studies investigating how subtle positional isomerism governs target selectivity [1][2]. Researchers conducting chemoproteomic profiling or target deconvolution studies can use this pair of isomers as matched chemical probes to interrogate the molecular determinants of kinase vs. antibacterial target engagement.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.